Cas no 2228110-45-8 (methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate)
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate
- EN300-1764337
- 2228110-45-8
-
- Inchi: 1S/C12H17NO4/c1-12(2,10(13)11(16)17-3)8-6-7(14)4-5-9(8)15/h4-6,10,14-15H,13H2,1-3H3
- InChI Key: GJZKUYJAYKZMHK-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(C)(C)C1C=C(C=CC=1O)O)N)=O
Computed Properties
- Exact Mass: 239.11575802g/mol
- Monoisotopic Mass: 239.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 92.8Ų
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764337-0.05g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1764337-0.1g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1764337-0.25g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1764337-0.5g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1764337-1.0g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 1g |
$1515.0 | 2023-06-03 | ||
| Enamine | EN300-1764337-2.5g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1764337-5.0g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 5g |
$4391.0 | 2023-06-03 | ||
| Enamine | EN300-1764337-10.0g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 10g |
$6512.0 | 2023-06-03 | ||
| Enamine | EN300-1764337-1g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 1g |
$1515.0 | 2023-09-20 | ||
| Enamine | EN300-1764337-5g |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate |
2228110-45-8 | 5g |
$4391.0 | 2023-09-20 |
methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate
Methyl 2-Amino-3-(2,5-Dihydroxyphenyl)-3-Methylbutanoate: A Comprehensive Overview
Methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate, with the CAS number 2228110-45-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a substituted phenyl ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and development.
Recent studies have highlighted the importance of methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate in the context of its biological activity. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with antioxidant and anti-inflammatory properties. The dihydroxyphenyl group within the molecule is known to contribute to its ability to scavenge free radicals, making it a promising candidate for use in oxidative stress-related therapies.
The synthesis of methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. This is followed by esterification to yield the methyl ester. The amino group is introduced through selective substitution reactions, ensuring the retention of the phenolic hydroxyl groups. The stereochemistry of the molecule is carefully controlled during synthesis to ensure optimal bioavailability and activity.
One of the most intriguing aspects of this compound is its ability to act as a chiral auxiliary in asymmetric synthesis. The methyl group and amino group work synergistically to induce high enantioselectivity in certain reactions, making it a valuable tool in the construction of complex molecules. This property has been leveraged in recent research to develop novel enantiopure compounds with potential therapeutic applications.
In terms of biological activity, methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate has shown significant promise as an anti-inflammatory agent. Studies conducted on cellular models have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be developed into a drug for treating conditions such as arthritis and other inflammatory disorders.
The dihydroxyphenyl moiety in the molecule also contributes to its potential as an antioxidant. Experimental data indicate that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases and cardiovascular disorders. This dual functionality—anti-inflammatory and antioxidant—positions it as a multifaceted therapeutic agent.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate. These studies have provided insights into its binding interactions with key proteins involved in inflammation and oxidative stress. The results suggest that it binds strongly to targets such as cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB), further supporting its therapeutic potential.
In addition to its pharmacological applications, methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate has also been explored for its role in food chemistry. Its ability to act as a natural preservative due to its antioxidant properties has led to investigations into its use in extending the shelf life of food products. This dual application across pharmaceuticals and food science underscores its versatility as a chemical entity.
The environmental impact of synthesizing methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate has also been a topic of recent research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic hydrogenation methods have been optimized to enhance yield while reducing solvent usage.
Looking ahead, the continued exploration of methyl 2-amino-3-(2,5-dihydroxyphenyl)-3-methylbutanoate is expected to yield further insights into its potential applications. Collaborative efforts between chemists, biologists, and pharmacologists are likely to drive innovation in this area, paving the way for novel therapies and industrial applications.
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